molecular formula C8H10N2OS B3316391 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide CAS No. 953886-27-6

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide

Cat. No.: B3316391
CAS No.: 953886-27-6
M. Wt: 182.25 g/mol
InChI Key: NQPIVSJKPXGRJT-UHFFFAOYSA-N
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Description

Significance of Thienopyridine Scaffolds in Modern Chemical and Biological Sciences

The thienopyridine scaffold, a heterocyclic system resulting from the fusion of thiophene (B33073) and pyridine (B92270) rings, is recognized as a "privileged structure" in medicinal chemistry. mdpi.com There are six possible isomers of thienopyridine, each characterized by a different mode of ring fusion. researchgate.netresearchgate.net This structural diversity has allowed for the development of a wide range of biologically active molecules. Thienopyridine derivatives are noted for their significant pharmacological potential and have been utilized as precursors in the synthesis of both pharmaceuticals and agrochemicals. researchgate.net

The importance of this scaffold is underscored by the existence of several FDA-approved drugs, most notably in the treatment of cardiovascular diseases. researchgate.netresearchgate.net For instance, compounds like ticlopidine (B1205844) and clopidogrel (B1663587) are well-known antiplatelet agents that function as P2Y₁₂ receptor antagonists. nih.govnih.gov Beyond their antithrombotic effects, thienopyridine derivatives have demonstrated a remarkable spectrum of biological activities, as detailed in the table below. researchgate.netresearchgate.net Their versatility also stems from their role as bio-isosteres of purines and pyrimidines, allowing them to interact with a wide array of biological targets. researchgate.netnih.gov Furthermore, the incorporation of a thienopyridine moiety can positively influence key physicochemical properties of a molecule, such as its solubility, lipophilicity, and capacity for hydrogen bonding. researchgate.net

Biological Activity AreaSpecific Examples and ApplicationsSource Index
Cardiovascular Antiplatelet agents (e.g., Clopidogrel, Prasugrel) that inhibit the P2Y₁₂ receptor. researchgate.netnih.govnih.gov
Anticancer Derivatives have shown antiproliferative and cytotoxic activity against various cancer cell lines. researchgate.netnih.govresearchgate.net
Anti-infective Includes antibacterial, antifungal, and antiviral properties. Quinolones incorporating a 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine moiety have shown potent antibacterial activity. researchgate.netresearchgate.netnih.govresearchgate.net
Central Nervous System (CNS) Activity in treating CNS diseases; derivatives have been developed as inhibitors of phenylethanolamine N-methyltransferase (hPNMT) and as negative allosteric modulators of the mGlu5 receptor. researchgate.netresearchgate.netnih.govnih.gov
Anti-inflammatory Various thienopyridine analogues possess anti-inflammatory properties. researchgate.netresearchgate.net
Agrochemical The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold has been identified as a promising lead for the development of novel fungicides. nih.gov

Rationale for Investigating 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide and Related Derivatives

The scientific rationale for synthesizing and evaluating this compound is rooted in the established principle of molecular hybridization. This approach involves combining known pharmacophores or privileged scaffolds to create novel chemical entities with potentially enhanced or new biological activities.

The core structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), is a valuable building block. Research has shown that isosteric replacement of a tetrahydroisoquinoline ring with this thienopyridine system can lead to more potent and selective inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme relevant to neurobiology. nih.gov Furthermore, derivatives of this core have been synthesized and tested for antibacterial activity, with some compounds showing efficacy comparable to established antibiotics like Ciprofloxacin. researchgate.net The versatility of this scaffold is further highlighted by its recent exploration as a lead structure for novel fungicides. nih.gov

The addition of a carboxamide group at the 5-position introduces a functional group widely recognized for its ability to form key hydrogen bond interactions with biological targets. The carboxamide moiety is a frequent component of pharmacologically active compounds. When combined with thienopyridine-related scaffolds, the carboxamide group has contributed to a range of biological outcomes. For example, various thieno[2,3-b]pyridine-2,5-dicarboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov In other studies, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-based β-amino carboxamides demonstrated weak to moderate antitumor activity. researchgate.net A closely related isomer, the thieno[3,2-b]pyridine-5-carboxamide core, has been successfully employed to develop potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov

Therefore, the investigation of this compound is a logical step in chemical and pharmacological research. It aims to explore the unique biological activity that may arise from the specific combination of the bioactive 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus and the versatile carboxamide functional group.

Overview of Current Research Trajectories for Complex Heterocyclic Carboxamides

Complex heterocyclic carboxamides are at the forefront of several modern research trajectories in medicinal chemistry, driven by their structural diversity and ability to interact with a wide range of biomolecules. researchgate.net

One significant area of research is the development of novel anticancer agents. Scientists are designing and synthesizing metal-based complexes where heterocyclic carboxamides act as ligands. For instance, ruthenium(II) complexes featuring heterocyclic (pyrazine)carboxamide ligands have been shown to interact with DNA through groove binding and partial intercalation, exhibiting significant and selective cytotoxicity against various cancer cell lines, in some cases surpassing that of cisplatin. nih.govrsc.orgresearchgate.net

Another critical research trajectory involves combating antimicrobial resistance. Heterocyclic carboxamides are being investigated as efflux pump inhibitors (EPIs). nih.gov Efflux pumps are a primary mechanism by which bacteria expel antibiotics, leading to resistance. Studies have identified aryl indole (B1671886) carboxamide compounds that can potentiate the activity of antibiotics like levofloxacin (B1675101) against resistant strains of P. aeruginosa, representing a promising strategy to restore the efficacy of existing drugs. nih.gov

Furthermore, the field continues to explore the synthesis of diverse heterocyclic carboxamides to screen for a broad range of biological activities. This includes the development of compounds with potential DNA cleavage capabilities, antioxidant properties, and broad-spectrum antimicrobial effects. researchgate.net The adaptability of the carboxamide group allows for fine-tuning of molecular properties, leading to the discovery of highly specific agents such as receptor modulators. The successful identification of thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs exemplifies this trajectory, where subtle structural modifications lead to potent and selective effects on CNS targets. nih.gov

Table 2: Current Research Trajectories for Complex Heterocyclic Carboxamides
Research TrajectoryApproach and ObjectiveSource Index
Anticancer Drug Development Use as ligands in metal complexes (e.g., Ruthenium(II)) to create agents that interact with DNA and exhibit selective cytotoxicity against cancer cells. nih.govrsc.orgresearchgate.net
Combating Antibiotic Resistance Design of Efflux Pump Inhibitors (EPIs) to block bacterial resistance mechanisms and restore the efficacy of conventional antibiotics. nih.gov
CNS Receptor Modulation Development of highly specific Negative Allosteric Modulators (NAMs) for targets like the mGlu5 receptor, with applications in neurological and psychiatric disorders. nih.gov
Bioinorganic and Materials Chemistry Synthesis of metal complexes with carboxamide ligands to study their coordination chemistry, DNA cleavage potential, and antimicrobial or antioxidant properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-8(11)10-3-1-7-6(5-10)2-4-12-7/h2,4H,1,3,5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPIVSJKPXGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 4h,5h,6h,7h Thieno 3,2 C Pyridine 5 Carboxamide

Historical Development of Synthetic Approaches to the Thieno[3,2-c]pyridine (B143518) Ring System

Early approaches to the synthesis of the thieno[3,2-c]pyridine ring system were often characterized by harsh reaction conditions and low yields. For instance, syntheses described in the late 1960s included the thermolysis of 1-benzylthio-2-(4-pyridyl)ethane at high temperatures (600°C), which produced the target scaffold in poor yields. google.com Another early method involved a multi-step sequence starting from 2-thiophene carboxaldehyde. google.com These pioneering efforts highlighted the challenges in constructing this fused heterocyclic system and underscored the high cost and difficulty in obtaining substantial quantities of the material, which limited its broader investigation. google.com

A significant advancement came with the development of a more controlled, multi-step process that avoided such extreme conditions. One notable route involved the cyclization of an N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide intermediate. google.com This process typically involved:

Reacting 3-thienaldehyde with an aminoacetal to form a Schiff base.

Reduction of the Schiff base to the corresponding secondary amine.

Sulfonylation of the amine with para-toluene sulfonyl chloride.

An acid-catalyzed cyclization to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system. google.com

This method offered a more rational and higher-yielding pathway to the core structure, paving the way for more extensive studies of its chemical and biological properties. Another classical approach to the tetrahydrothieno[3,2-c]pyridine core is the Pictet-Spengler reaction, which involves the cyclization of a 2-(thiophen-3-yl)ethanamine with an aldehyde or its equivalent. nih.govdoi.orgresearchgate.net

Contemporary Strategies for the Synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide

Modern synthetic strategies for constructing the this compound scaffold often begin with the synthesis of the core tetrahydrothieno[3,2-c]pyridine ring, followed by functionalization at the 5-position. A common and efficient method for forming the core involves the reaction of 2-(thiophen-3-yl)ethanamine with formaldehyde (B43269) or paraformaldehyde, followed by an acid-catalyzed cyclization, a variant of the Pictet-Spengler reaction. nih.govguidechem.comgoogle.comchemicalbook.com Once the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is obtained, the carboxamide group can be introduced. A typical sequence involves N-acylation using a reagent like phosgene (B1210022) or a chloroformate, followed by reaction with ammonia (B1221849) or an appropriate amine to yield the desired 5-carboxamide.

Convergent and Divergent Synthetic Routes

Synthetic strategies towards complex molecules like this compound and its derivatives can be categorized as either convergent or divergent.

Divergent (or Linear) Synthesis: This approach involves the sequential construction and modification of a single starting material. The historical multi-step synthesis starting from 3-thienaldehyde is a classic example of a linear route. google.com Similarly, building the tetrahydrothieno[3,2-c]pyridine core and then subsequently introducing various functional groups onto the thiophene (B33073) or pyridine (B92270) ring represents a divergent strategy, allowing for the creation of a library of related compounds from a common intermediate.

Convergent Synthesis: This strategy involves the independent synthesis of different fragments of the molecule, which are then coupled together in the final stages. For the thienopyridine system, this could involve the preparation of a functionalized thiophene fragment and a separate pyridine precursor, followed by a cross-coupling reaction to form the fused ring system. While less documented for this specific saturated scaffold, such approaches are common for related aromatic bi-heterocyclic systems and offer advantages in efficiency and modularity. nih.gov

Green Chemistry Principles in the Synthesis of Thienopyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For thienopyridine derivatives, these principles manifest in several ways:

Use of Safer Solvents and Reagents: Methods are being developed that replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695) or even water. google.com For example, a synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride has been reported that uses water as a solvent in the initial condensation step. google.com

Atom Economy and Reduced Waste: Multi-component reactions (MCRs) are a cornerstone of green chemistry as they combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification stages. nih.gov

Catalysis: The use of catalysts, particularly non-toxic and recyclable ones, is preferred over stoichiometric reagents. Metal-free catalytic systems are gaining attention for the synthesis of thienopyridine and related heterocycles. nih.govd-nb.info

Multi-component Reactions and Catalytic Methods for Thienopyridine Core Formation

Multi-component reactions (MCRs) provide a powerful and efficient method for constructing complex heterocyclic cores. The Gewald three-component reaction, for instance, is widely used for the synthesis of 2-aminothiophenes, which are key precursors for various thienopyridine isomers. researchgate.net For the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system specifically, the Pictet-Spengler reaction, which condenses 2-(thiophen-3-yl)ethanamine with an aldehyde, can be considered a two-component reaction that efficiently forms the heterocyclic core. nih.govresearchgate.net

Catalytic methods are crucial for both the formation and functionalization of the thienopyridine scaffold. Transition metal catalysis, particularly with palladium, is employed for cross-coupling reactions to introduce aryl or heteroaryl substituents onto the ring system. For example, Suzuki or Negishi couplings can be used to functionalize halogenated thienopyridine intermediates. beilstein-journals.org Furthermore, Lewis acid catalysts are often employed to facilitate key cyclization or coupling steps in the synthesis of derivatives. researchgate.net

Derivatization and Functionalization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships. Functionalization can occur at several positions, including the thiophene ring, the pyridine nitrogen, or the carboxamide moiety itself.

Electrophilic substitution reactions, such as halogenation, can introduce functional handles onto the thiophene ring. For example, bromination of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring with bromine in acetic acid can install a bromine atom at the 2-position, which can then be used for further cross-coupling reactions. nih.gov The pyridine nitrogen can be alkylated or acylated to introduce a variety of substituents.

Chemical Modifications at the Carboxamide Moiety

The carboxamide group at the 5-position is a prime site for chemical modification, allowing for the introduction of diverse functional groups to modulate the compound's properties. A common and effective strategy for creating a library of analogues is to synthesize a common carboxylic acid or acyl chloride intermediate and then react it with a panel of different amines. This approach allows for the systematic variation of the substituent attached to the carboxamide nitrogen.

This strategy is exemplified in the synthesis of related heterocyclic carboxamides, where a carboxylic acid intermediate is activated (e.g., to an acyl chloride) and then coupled with various primary or secondary amines to produce a diverse set of final amide products. chemrxiv.org This parallel synthesis approach is highly efficient for exploring the chemical space around the carboxamide functionality.

Below is a representative table illustrating how different amine building blocks could be used to generate diverse derivatives from a common 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride intermediate.

EntryAmine ReagentResulting Carboxamide Substituent (R)
1Ammonia-NH₂
2Methylamine-NHCH₃
3Aniline-NHPh
4Morpholine-N(CH₂CH₂)₂O
5Benzylamine-NHCH₂Ph

This modular approach provides a robust platform for generating a wide array of N-substituted 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamides for further investigation.

Substituent Effects on the Thienopyridine Ring System

The electronic properties and reactivity of the 4H,5H,6H,7H-thieno[3,2-c]pyridine ring system are influenced by the interplay between the electron-rich thiophene ring and the electron-deficient pyridine ring. The placement of substituents can significantly alter this balance, thereby affecting the course and outcome of synthetic transformations.

The nitrogen atom in the pyridine ring reduces the electron density of the entire aromatic system through its inductive effect, making the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. Conversely, this electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution. In contrast, the fused thiophene ring is inherently electron-rich and thus more reactive towards electrophiles.

Substituents on the pyridine part of the molecule will primarily influence the nucleophilicity of the nitrogen atom and the electrophilicity of the pyridine ring carbons. Electron-donating groups (EDGs) on the pyridine ring will increase its electron density, making it slightly more reactive towards electrophiles and less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) will further decrease the electron density, enhancing its susceptibility to nucleophilic attack.

Substituents on the thiophene ring will modulate its reactivity towards electrophiles. EDGs on the thiophene ring will increase its electron density, further activating it for electrophilic substitution. EWGs on the thiophene ring will decrease its reactivity towards electrophiles. The precise position of substitution is directed by the combined electronic effects of the fused rings and any existing substituents.

Table 1: Predicted Effects of Substituents on the Reactivity of the Thieno[3,2-c]pyridine Ring System

Substituent TypePositionEffect on Electrophilic Attack (on Thiophene Ring)Effect on Nucleophilic Attack (on Pyridine Ring)
Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ThiopheneActivatingMinimal
Electron-Withdrawing Group (EWG) e.g., -NO₂, -CNThiopheneDeactivatingMinimal
Electron-Donating Group (EDG) e.g., -NH₂, -ORPyridineMinimalDeactivating
Electron-Withdrawing Group (EWG) e.g., -CF₃, -SO₂RPyridineMinimalActivating

Mechanistic Studies of Key Reaction Pathways in the Synthesis of this compound

The synthesis of the this compound core structure can be envisaged through established synthetic routes for which mechanistic details have been elucidated. Two key reaction types are central to the assembly of this heterocyclic system: the Gewald reaction for the formation of the substituted thiophene precursor, and the Pictet-Spengler reaction for the construction of the fused tetrahydro-pyridine ring.

Mechanism of the Gewald Reaction

The Gewald reaction is a multicomponent reaction that assembles a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgscispace.comorganic-chemistry.org This reaction is a plausible route to a thiophene intermediate that can be further elaborated to the target thieno[3,2-c]pyridine system.

The mechanism of the Gewald reaction is understood to proceed through the following key steps: wikipedia.orgchemrxiv.org

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) of the α-cyanoester. This step forms a stable α,β-unsaturated cyanoester intermediate.

Sulfur Addition: Elemental sulfur (in its S₈ crown form) is then added to the reaction mixture. The mechanism of the subsequent sulfur addition is complex and can involve the formation of polysulfide intermediates. chemrxiv.org A nucleophilic attack by the enolate of the Knoevenagel product on the sulfur ring is a proposed pathway.

Cyclization and Tautomerization: The sulfurated intermediate then undergoes an intramolecular cyclization. A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene product. The cyclization of the monosulfide with aromatization is the thermodynamic driving force for the reaction. chemrxiv.org

Computational studies using Density Functional Theory (DFT) have provided a more detailed understanding of the sulfur addition and decomposition pathways, suggesting a complex equilibrium of polysulfides in solution. chemrxiv.org

Mechanism of the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems. In the context of 4H,5H,6H,7H-thieno[3,2-c]pyridine synthesis, this reaction would involve the condensation of a 2-(thiophen-3-yl)ethanamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

The generally accepted mechanism for the Pictet-Spengler reaction involves the following steps: wikipedia.orgjk-sci.comarkat-usa.org

Imine/Iminium Ion Formation: The reaction begins with the condensation of the primary amine of the thiophenylethylamine with a carbonyl compound (e.g., formaldehyde or a protected form thereof to introduce the 5-carboxamide precursor) to form a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.

Electrophilic Aromatic Substitution: The electron-rich thiophene ring then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step forms a new six-membered ring.

Deprotonation/Rearomatization: The resulting spirocyclic intermediate is then deprotonated to restore the aromaticity of the thiophene ring, yielding the final tetrahydrothieno[3,2-c]pyridine product.

The success of the Pictet-Spengler reaction is dependent on the nucleophilicity of the aromatic ring. Electron-donating substituents on the thiophene ring would be expected to facilitate the cyclization step. beilstein-journals.org

Table 2: Key Mechanistic Steps in the Synthesis of the 4H,5H,6H,7H-thieno[3,2-c]pyridine Core

ReactionKey StepDescription
Gewald ReactionKnoevenagel CondensationFormation of an α,β-unsaturated cyanoester from a carbonyl compound and an active methylene compound.
Sulfur Addition & CyclizationAddition of sulfur to the intermediate followed by intramolecular cyclization and aromatization to form the 2-aminothiophene ring.
Pictet-Spengler ReactionIminium Ion FormationAcid-catalyzed formation of an electrophilic iminium ion from a thiophenylethylamine and a carbonyl compound.
Intramolecular CyclizationNucleophilic attack of the thiophene ring on the iminium ion to form the six-membered pyridine ring.

Advanced Structural Characterization and Spectroscopic Investigations of 4h,5h,6h,7h Thieno 3,2 C Pyridine 5 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for the unambiguous determination of the chemical structure and stereochemistry of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the chemical environment of each nucleus. In ¹H NMR, the protons of the thieno[3,2-c]pyridine (B143518) ring system and the carboxamide group exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons in the saturated pyridine (B92270) ring typically appear as complex multiplets due to geminal and vicinal coupling.

Two-dimensional (2D) NMR techniques are employed for a more detailed structural elucidation. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons within the spin systems of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton. The Heteronuclear Multiple Bond Correlation (HMBC) technique is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule and confirm the connectivity of the thieno[3,2-c]pyridine core with the carboxamide substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2 7.10 (d) 128.5
3 6.80 (d) 123.0
3a - 135.0
4 2.95 (t) 45.0
6 3.80 (t) 42.0
7 4.50 (s) 50.0
7a - 130.0
C=O - 168.0

Note: The data presented are representative and may vary depending on the solvent and experimental conditions.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. ssNMR can distinguish between different polymorphs by detecting subtle changes in the local chemical environment of the nuclei in the solid state. These differences are manifested as variations in chemical shifts and the appearance of distinct signals for crystallographically inequivalent molecules in the unit cell.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is an essential analytical technique for the precise determination of the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate mass measurement, typically with sub-ppm error, which allows for the unambiguous determination of the molecular formula. This is a critical step in the confirmation of the compound's identity. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode provides valuable structural information. By analyzing the fragmentation pathways, it is possible to deduce the connectivity of the molecule and identify its key structural motifs. Common fragmentation pathways for this compound may involve the loss of the carboxamide group, cleavage of the saturated pyridine ring, or fragmentation of the thiophene (B33073) ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 197.0692 197.0690

Note: The data presented are representative and may vary depending on the ionization method and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint." Although a dedicated experimental spectrum for this compound is not published, its expected spectral characteristics can be predicted by considering the vibrational modes of the thiophene ring, the saturated piperidine (B6355638) ring, and the carboxamide substituent.

Expected FT-IR and Raman Spectral Features:

The primary vibrational modes of this compound can be assigned to specific chemical bonds and functional groups. The following table outlines the anticipated absorption bands in the FT-IR spectrum and the corresponding Raman shifts.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Raman Shift (cm⁻¹)
Amide N-H stretch3400-3200 (strong, broad)3400-3200 (weak)
C=O stretch (Amide I)1680-1630 (strong)1680-1630 (moderate)
N-H bend (Amide II)1640-1550 (moderate)1640-1550 (weak)
Thiophene Ring C-H stretch (aromatic)3100-3000 (moderate)3100-3000 (strong)
C=C stretch (aromatic)1600-1450 (moderate)1600-1450 (strong)
C-S stretch750-650 (weak to moderate)750-650 (moderate)
Piperidine Ring C-H stretch (aliphatic)2950-2850 (strong)2950-2850 (strong)
CH₂ bend (scissoring)1470-1440 (moderate)1470-1440 (moderate)
C-N stretch1250-1020 (moderate)1250-1020 (weak)

Detailed Research Findings:

Amide Group Vibrations: The carboxamide functional group is expected to produce some of the most characteristic signals. The N-H stretching vibration should appear as a broad band in the FT-IR spectrum in the region of 3400-3200 cm⁻¹, with its breadth resulting from hydrogen bonding. The C=O stretching vibration, known as the Amide I band, is anticipated to be a strong absorption in the FT-IR spectrum between 1680 and 1630 cm⁻¹. The Amide II band, arising from N-H bending coupled with C-N stretching, is expected in the 1640-1550 cm⁻¹ region.

Thiophene Ring Vibrations: The aromatic thiophene ring will contribute to several distinct vibrational modes. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the thiophene ring typically appear in the 1600-1450 cm⁻¹ range and are often strong in the Raman spectrum. The C-S stretching vibration is expected at lower wavenumbers, generally between 750 and 650 cm⁻¹.

Piperidine Ring Vibrations: The saturated piperidine ring will be characterized by strong aliphatic C-H stretching bands in the 2950-2850 cm⁻¹ region in both FT-IR and Raman spectra. The scissoring (bending) vibrations of the CH₂ groups are predicted to be in the 1470-1440 cm⁻¹ range. The C-N stretching of the tertiary amine within the piperidine ring is expected to give rise to absorptions in the 1250-1020 cm⁻¹ region.

The combination of these vibrational modes provides a unique spectroscopic signature for this compound, allowing for its identification and structural confirmation.

Computational Chemistry and Molecular Modeling of 4h,5h,6h,7h Thieno 3,2 C Pyridine 5 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and chemical reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of these analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For a related compound, Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT), DFT calculations have been performed to determine these properties. mdpi.com While the exact values for 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide would differ, the trends and types of insights gained would be similar. The analysis would reveal which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Tetrahydrothienopyridine Analog (EAMT) (Note: This data is for a related compound and serves as an example of the outputs of FMO analysis)

ParameterValue (eV)Interpretation
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.6Indicator of chemical reactivity and stability

Data sourced from a computational study on a related tetrahydrothienopyridine derivative. mdpi.com

An Electrostatic Potential (ESP) surface map is a valuable visualization tool derived from quantum chemical calculations. It maps the electrostatic potential onto the molecule's electron density surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Red regions indicate a negative electrostatic potential, suggesting an abundance of electrons and a propensity for electrophilic attack. In this compound, these regions would likely be centered around the oxygen and nitrogen atoms of the carboxamide group and the sulfur atom of the thiophene (B33073) ring.

Blue regions indicate a positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to heteroatoms (like the N-H of the carboxamide).

In a computational study of the EAMT analog, the Molecular Electrostatic Potential (MESP) was used to examine interactions. bohrium.com This analysis identified specific atoms as the most likely sites for electrophilic and nucleophilic interactions, guiding the understanding of its intermolecular interactions. mdpi.com For this compound, an ESP map would similarly highlight the reactive centers of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. youtube.com

An MD simulation generates a trajectory, which is a history of the positions, velocities, and energies of all atoms in the system over the simulation period. Analysis of this trajectory for this compound would reveal:

Conformational Flexibility: The tetrahydrothienopyridine core has a non-planar structure. MD simulations would show the accessible conformations of this ring system and the rotational freedom of the carboxamide side chain.

Intramolecular Interactions: The simulation can identify stable intramolecular hydrogen bonds or other non-covalent interactions that influence the molecule's preferred shape.

Solvent Effects: By simulating the molecule in a solvent like water, one can observe the formation and dynamics of the solvation shell and how solvent molecules interact with different parts of the solute.

A 50 ns molecular dynamics simulation performed on the related EAMT compound in complex with the Adenosine A1 receptor showed that the ligand could influence the protein's structure and compactness. bohrium.com

When a ligand is simulated within the binding site of a target protein, MD provides dynamic information that static docking cannot. This includes:

Stability of Binding Pose: MD simulations can assess whether the binding pose predicted by molecular docking is stable over time.

Key Interacting Residues: It can highlight which amino acid residues in the target's active site form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.

Water-Mediated Interactions: The simulation can reveal the role of individual water molecules in mediating the interaction between the ligand and the protein.

For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share the carboxamide feature, molecular dynamics simulations were used to explore their binding modes as inhibitors of Lysine Specific Demethylase 1 (LSD1), confirming the stability of docked poses and identifying crucial interactions. rsc.orgresearchgate.net

Molecular Docking and Ligand-Target Interaction Profiling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for proposing binding modes at the molecular level.

For derivatives based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold, molecular docking has been successfully applied to predict their interaction with biological targets. In one study, novel derivatives were docked into the active site of the fungal enzyme P450 cytochrome lanosterol (B1674476) 14 alpha-demethylase. researchgate.net The results showed a good binding mode, helping to explain the observed antifungal activity of the compounds. researchgate.net

A typical molecular docking study of this compound against a hypothetical target would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Grid Generation: Defining the binding site on the receptor where the docking will be performed.

Docking Simulation: Using a scoring function to evaluate thousands of possible binding poses of the ligand in the active site.

Post-Docking Analysis: Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For example, docking studies on thieno[2,3-c]pyridine (B153571) derivatives against the Hsp90 protein identified crucial molecular interactions, corroborating their potential as anticancer agents. nih.gov Similarly, docking would predict that the carboxamide group of this compound could act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), making it a key feature for anchoring the molecule in a protein's active site.

Prediction of Binding Modes and Key Residue Interactions

Molecular docking is a primary computational method used to predict the preferred orientation, or "binding mode," of a ligand when it interacts with a target receptor's binding site. This technique computationally samples numerous possible conformations of the ligand within the binding pocket and scores them based on a force field, which estimates the binding affinity.

For a compound like this compound, a typical docking simulation would be performed using the crystal structure of a relevant biological target. The simulation would predict how the molecule orients itself to maximize favorable interactions. Key interactions that are often identified include:

Hydrogen Bonds: The carboxamide group (-CONH2) is a potent hydrogen bond donor and acceptor. Docking studies would predict hydrogen bonds between the amide's N-H and C=O groups and polar amino acid residues (e.g., Aspartate, Glutamine, Serine) in the receptor's binding site.

Hydrophobic Interactions: The fused thieno-pyridine ring system and the saturated portion of the pyridine (B92270) ring provide a scaffold for hydrophobic interactions with nonpolar residues like Valine, Leucine, and Isoleucine. nih.gov For instance, in docking studies of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines against phenylethanolamine N-methyltransferase (hPNMT), hydrophobic interactions with residues such as Val53 were predicted to be crucial for binding. nih.gov

Aromatic Interactions: The thiophene ring can engage in π-π stacking or T-stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.

As an illustrative example from a related isomer, molecular docking of thieno[2,3-c]pyridine derivatives into the ATP-binding pocket of Heat shock protein 90 (Hsp90) revealed that the protonated nitrogen of a substituent could form a strong hydrogen bond with the carbonyl oxygen of Aspartate 54. nih.gov Such studies provide a detailed, atom-level hypothesis of the binding mechanism, which is invaluable for rational drug design.

Assessment of Binding Site Complementarity

Binding site complementarity refers to the degree to which a ligand's shape, size, and physicochemical properties match those of the receptor's binding pocket. Computational tools are used to evaluate this match, providing a rationale for the molecule's binding affinity and selectivity.

Shape Complementarity: This is the most fundamental aspect, ensuring the ligand fits sterically within the binding site without significant clashes. Visualization software allows researchers to inspect the docked pose of this compound and identify any potential steric hindrances. The tetrahydrothieno[3,2-c]pyridine core provides a rigid, defined shape that can be optimized to fit specific pockets. rsc.org

Electrostatic Complementarity: This involves matching the electrostatic potential surfaces of the ligand and the receptor. The carboxamide group and the sulfur and nitrogen heteroatoms of the thienopyridine core create a distinct electrostatic profile. For optimal binding, regions of positive potential on the ligand should align with regions of negative potential on the receptor (e.g., from acidic residues like Aspartate or Glutamate), and vice versa.

Hydrophobic Complementarity: The distribution of hydrophobic and hydrophilic regions is also critical. A successful ligand will place its hydrophobic moieties (like the thiophene ring) into corresponding greasy pockets of the receptor, while its polar groups (like the carboxamide) are positioned to interact with polar residues or solvent.

Docking studies on substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines demonstrated that substituents at different positions on the nucleus would bind in distinct areas of the active site, highlighting how modifications can be used to probe and improve complementarity with the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Thienopyridine Carboxamides

QSAR and pharmacophore modeling are computational strategies that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for understanding the structural requirements for activity and for designing new, more effective molecules.

Development of Predictive Models for Biological Activity (Conceptual)

The development of a predictive QSAR model for a class of compounds like thienopyridine carboxamides is a systematic process. The goal is to create a statistically robust mathematical equation that can predict the biological activity (e.g., IC50) of a new compound based solely on its structural features.

The conceptual steps are as follows:

Data Set Assembly: A series of thienopyridine carboxamide analogs with experimentally determined biological activities against a specific target is collected. This set is then divided into a "training set" for model building and a "test set" for model validation.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to find the best correlation between a subset of the calculated descriptors and the observed biological activity of the compounds in the training set.

Model Validation: The predictive power of the generated model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, q²) and, crucially, external validation using the test set of compounds that were not used to build the model (predictive r², r²_pred).

For three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the process involves aligning the molecules and calculating steric and electrostatic fields around them. A study on a diverse set of thienopyridine derivatives as inhibitors of IKKβ successfully established CoMFA and CoMSIA models with high predictive capability (q² values of 0.671 and 0.647, respectively). nih.gov Such models are powerful tools for predicting the activity of novel, unsynthesized thienopyridine analogs.

Identification of Structural Requirements for Target Modulation

Once a predictive QSAR model is established, it can be used to identify the key structural features that enhance or diminish biological activity.

3D-QSAR Contour Maps: CoMFA and CoMSIA models generate intuitive 3D contour maps. These maps highlight regions in space where certain properties are favorable or unfavorable for activity. For example, a contour analysis of thienopyridine derivatives indicated that the presence of hydrophobic groups with electron-withdrawing effects at specific positions (R4 and R6) was likely to increase biological activity. nih.gov Green contours might indicate where bulky, steric groups are favored, while blue contours could show where electropositive groups increase potency.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. By analyzing a set of active thienopyridine carboxamides, a common pharmacophore can be identified. This model serves as a 3D query for screening large virtual databases to find new, structurally diverse compounds that fit the required features and are therefore likely to be active. The thieno[3,2-c]pyridine (B143518) ring itself can serve as a core pharmacophoric element. nih.gov

Structure-activity relationship (SAR) data from related thienopyridine series further clarifies these requirements. For instance, in a series of thieno[3,2-b]pyridine-5-carboxamide modulators of the mGlu5 receptor, substitutions on the amide moiety were shown to have a dramatic impact on potency. nih.gov

The table below illustrates hypothetical SAR data, demonstrating how systematic structural modifications can be correlated with biological activity, a foundational concept for QSAR and pharmacophore modeling.

Compound IDR1 (Amide Substituent)R2 (Thiophene Ring)Activity (IC50, nM)
1 5-Fluoro-pyridylH61
2 6-Fluoro-pyridylH>1100
3 6-Methyl-pyridylH22
4 4-Methyl-thiazoleH192
5 5-Fluoro-pyridylMethyl328
Data is illustrative and based on findings for the related thieno[3,2-b]pyridine (B153574) scaffold. nih.gov

This data demonstrates that moving a fluoro substituent from the 5- to the 6-position of the pyridyl amide drastically reduces potency (Compound 1 vs. 2), while adding a methyl group is beneficial (Compound 3). nih.gov Furthermore, substitution on the thienopyridine ring itself was found to be detrimental to activity (Compound 5). nih.gov These empirical findings provide the raw data from which predictive computational models are built, ultimately guiding the design of optimized thienopyridine carboxamides.

Pre Clinical Pharmacological and Biological Investigations of 4h,5h,6h,7h Thieno 3,2 C Pyridine 5 Carboxamide Mechanism Focused

In Vitro Target Identification and Validation Studies

No specific in vitro target identification and validation studies for 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide have been reported in the available scientific literature. Research on similar compounds, such as thieno[3,2-b]pyridine-5-carboxamide derivatives, has identified targets like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov However, these findings cannot be directly attributed to the subject of this article.

Receptor Binding Assays and Ligand Displacement Studies

There is no published data from receptor binding assays or ligand displacement studies specifically involving this compound. Such assays are crucial for determining the binding affinity of a compound to its molecular target. For instance, studies on analogous thieno[3,2-b]pyridine (B153574) compounds have utilized radioligand displacement assays to determine their affinity for the mGluR5 receptor. nih.gov

Enzyme Inhibition/Activation Profiling

Information regarding the in vitro enzyme inhibition or activation profile of this compound is not present in the accessible literature. Profiling a compound against a panel of enzymes is a critical step in understanding its specificity and potential off-target effects.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

There are no available studies that have employed techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct interaction between this compound and a specific protein target. These methods provide quantitative data on binding kinetics and thermodynamics.

Cellular Mechanism of Action Studies of this compound in vitro

Detailed in vitro studies to elucidate the cellular mechanism of action for this compound have not been reported. Research on other classes of thienopyridines has explored their effects on cellular processes, including cell cycle progression in cancer cell lines. nih.gov

Pathway Modulation and Signaling Cascade Analysis

There is no specific information on how this compound modulates intracellular signaling pathways or cascades. Such analyses are fundamental to understanding the downstream cellular consequences of a compound's interaction with its target.

Cell-based Reporter Gene Assays

No studies utilizing cell-based reporter gene assays to investigate the functional activity of this compound have been found in the public domain. These assays are instrumental in measuring the effect of a compound on the transcriptional activity of a specific pathway.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

The evaluation of ADME properties is a critical step in early drug discovery to assess the potential pharmacokinetic behavior of a compound. For the thieno[3,2-b]pyridine-5-carboxamide series of mGlu5 NAMs, several key in vitro parameters were assessed to predict their performance in vivo. nih.gov

Metabolic stability is a crucial parameter that influences the half-life and oral bioavailability of a drug candidate. It is often assessed in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov For derivatives of the thieno[3,2-b]pyridine-5-carboxamide scaffold, metabolic stability was evaluated by determining the predicted hepatic clearance (CL_hep) in rat liver microsomes. nih.gov

Notably, compounds VU6031545 and VU6024945 from this class demonstrated moderate predicted hepatic clearance, suggesting acceptable metabolic stability in the rat model. nih.gov This was a significant improvement over earlier compounds in related series which suffered from high clearance. nih.gov

Table 1: Metabolic Stability of Thieno[3,2-b]pyridine-5-carboxamide Derivatives in Rat Liver Microsomes

Compound Predicted Rat Hepatic Clearance (CL_hep) (mL/min/kg)
VU6031545 47.0
VU6024945 43.7

Data sourced from studies on thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs. nih.gov

The extent to which a compound binds to plasma proteins affects its distribution and availability to interact with its target. The fraction of unbound drug (f_u) is the pharmacologically active portion. This was determined for thieno[3,2-b]pyridine-5-carboxamide derivatives in both rat and human plasma using equilibrium dialysis. nih.gov

The compounds VU6031545 and VU6024945 showed a moderate fraction of unbound drug in both human and rat plasma, which is a desirable characteristic for drug candidates. nih.gov High plasma protein binding (low f_u) can limit the efficacy and distribution of a compound into tissues like the brain. nih.gov

Table 2: Plasma Protein Binding Characteristics of Thieno[3,2-b]pyridine-5-carboxamide Derivatives

Compound Human Plasma f_u (%) Rat Plasma f_u (%)
VU6031545 4.8 6.5
VU6024945 4.8 5.3

f_u = fraction unbound. Data sourced from studies on thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs. nih.gov

While specific data from in vitro permeability assays such as Caco-2 or PAMPA are not detailed in the provided sources, the ability of these compounds to penetrate the central nervous system (CNS) was assessed in vivo. Brain penetration is a critical factor for drugs targeting CNS receptors like mGlu5. The unbound brain-to-plasma partition ratio (K_p,uu) is a key metric for quantifying CNS penetration. nih.gov

The thieno[3,2-b]pyridine-5-carboxamide derivative VU6031545 proved to be highly CNS penetrant, with a K_p,uu value of 1.29 in rats. nih.gov This indicates that the unbound concentration of the drug in the brain is higher than in the plasma, suggesting it readily crosses the blood-brain barrier and is not subject to significant efflux transporter activity. nih.gov

Proof-of-Concept In Vivo Studies in Non-Human Models for Target Engagement

In vivo studies are essential to confirm that a compound engages its intended target in a living organism and elicits a biological response. For mGlu5 NAMs, this involves demonstrating receptor occupancy and observing pharmacodynamic effects consistent with receptor modulation. nih.govbohrium.com

Pharmacodynamic biomarkers are used to measure the biological effect of a drug on its target. For mGlu5 NAMs, behavioral models in rodents can serve as a proxy for target engagement and pharmacodynamic activity. For instance, mGlu5 NAMs have shown anxiolytic-like effects in the elevated plus-maze assay. nih.gov While specific pharmacodynamic biomarker data for the thieno[3,2-b]pyridine-5-carboxamide VU6031545 and VU6024945 are not detailed in the provided literature, the successful development of such compounds typically involves evaluation in relevant behavioral models to confirm in vivo activity. nih.govnih.gov

Target occupancy studies measure the degree to which a drug binds to its intended receptor in vivo. This is often done using techniques like positron emission tomography (PET) imaging or ex vivo binding assays. nih.gov For mGlu5 NAMs, target occupancy is a critical parameter for relating drug dosage to therapeutic effect. researchgate.net

Direct in vivo target occupancy studies for the specific thieno[3,2-b]pyridine-5-carboxamide derivatives VU6031545 and VU6024945 are not described in the available literature. However, a related thieno[3,2-b]pyridine compound was shown to fully displace a radioligand from the mGlu5 receptor in vitro (K_i = 0.16 μM), confirming its ability to bind to the target. nih.gov Furthermore, research on other mGlu5 NAMs has established a therapeutic window corresponding to approximately 50%-80% receptor occupancy for efficacy in preclinical models of addiction. researchgate.net The high CNS penetration of compounds like VU6031545 suggests that they are capable of achieving therapeutically relevant levels of target occupancy in the brain. nih.gov

Advanced Analytical Methodologies for 4h,5h,6h,7h Thieno 3,2 C Pyridine 5 Carboxamide in Research

Chromatographic Techniques for Purity Assessment and Isolation of Metabolites

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide, various chromatographic methods are employed to ensure its purity and to isolate metabolites for further structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. sielc.comresearchgate.net

A typical RP-HPLC method involves a stationary phase, such as a C18 (octadecylsilyl) column, and a mobile phase consisting of an aqueous component (often with a buffer like phosphoric acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the thienopyridine ring system possesses a chromophore that absorbs UV light. A diode array detector (DAD) or photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For applications requiring higher sensitivity or compatibility with mass spectrometry, formic acid is used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, and robust. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Thieno[3,2-c]pyridine (B143518) Derivatives This table is a composite based on typical methods for related compounds.

Parameter Condition Source
Column C18, 5 µm (e.g., 250 mm x 4.6 mm) researchgate.net
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 220 nm researchgate.net

| Temperature | Ambient (e.g., 25°C) | researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds containing polar functional groups with active hydrogens, such as the amide (-CONH2) and secondary amine (-NH-) in this compound, are generally non-volatile and exhibit poor chromatographic behavior due to hydrogen bonding. researchgate.net

Therefore, for GC analysis to be applicable, the compound must first be converted into a more volatile and thermally stable derivative. jfda-online.comresearchgate.net Chemical derivatization modifies these polar functional groups. Common derivatization strategies include:

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is a widely used method that effectively increases volatility. researchgate.netnih.gov

Acylation: This involves treating the analyte with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) to form fluoroacyl derivatives, which are highly volatile and detectable at trace levels. mdpi.com

Alkylation: This technique, which includes esterification, can also be used to protect active hydrogens and increase volatility. researchgate.net

Once derivatized, the analyte can be separated on a GC column (e.g., a capillary column with a dimethylpolysiloxane stationary phase) and detected, typically by a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov

The core structure of this compound contains a saturated heterocyclic ring, and substitutions on this ring can create chiral centers, leading to the existence of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nih.gov Chiral HPLC is the most versatile and widely used method for this purpose. phenomenex.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). For thienopyridine derivatives like clopidogrel (B1663587), which shares a similar chiral core, polysaccharide-based CSPs are highly effective. researchgate.netnih.gov Specifically, cellulose-based columns such as Chiralcel OJ-RH have been shown to provide excellent baseline resolution of enantiomers in reversed-phase mode. researchgate.netnih.gov

The mobile phase typically consists of an organic solvent like methanol or acetonitrile mixed with water, sometimes with additives to improve peak shape and resolution. researchgate.netnih.gov Supercritical Fluid Chromatography (SFC) using a chiral stationary phase with carbon dioxide and a modifier (e.g., methanol) as the mobile phase has also been developed as an efficient alternative for separating enantiomers of related compounds. scirp.org

Table 2: Example Chiral HPLC Conditions for Separation of Thienopyridine Enantiomers Based on methods developed for the structurally similar compound Clopidogrel.

Parameter Condition Source
Column Chiralcel OJ-RH (150 x 4.6 mm) researchgate.net
Mobile Phase Methanol / Water (100:15 v/v) researchgate.netnih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 226 nm researchgate.net

| Temperature | 25°C | researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for analyzing complex mixtures. The combination of liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity for metabolite identification and trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for identifying and quantifying drug metabolites in biological matrices such as plasma from preclinical animal studies. nih.govijpras.com The process involves separating the parent compound and its metabolites by HPLC, followed by detection using a tandem mass spectrometer (e.g., a triple quadrupole). nih.gov

The workflow for metabolite analysis typically includes:

Sample Preparation: Metabolites are extracted from the biological matrix (e.g., rat plasma) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interferences. nih.gov

Stabilization: Some metabolites, particularly reactive thiol-containing species common to thienopyridine drugs, are unstable. They often require immediate derivatization after sample collection to form a stable adduct for accurate quantification. nih.govnih.gov

LC Separation: An HPLC system separates the various metabolites from the parent drug and endogenous matrix components.

MS/MS Detection: The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. A specific precursor ion (the molecular ion of the metabolite) is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov This allows for the detection of metabolites at ng/mL levels. nih.govnih.gov

Studies on related thienopyridine drugs like prasugrel (B1678051) in preclinical models have successfully utilized LC-MS/MS to characterize the metabolic pathways, including de-esterification and P450-mediated oxidation. researchgate.net

Table 3: Hypothetical MRM Transitions for LC-MS/MS Analysis This table illustrates potential biotransformations and corresponding mass transitions for the target compound.

Compound/Metabolite Potential Biotransformation Precursor Ion (m/z) Product Ion (m/z)
Parent Compound - 183.1 [M+H]⁺ Fragment A
Hydroxylated Metabolite Oxidation (+16 Da) 199.1 [M+H]⁺ Fragment B

| Carboxylic Acid Metabolite | Hydrolysis of amide (+1 Da) | 184.1 [M+H]⁺ | Fragment C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the trace analysis of organic compounds, provided they are sufficiently volatile and thermally stable. nih.gov As discussed for GC (Section 7.1.2), this compound requires derivatization prior to GC-MS analysis.

This technique is particularly valuable for detecting and quantifying trace-level impurities that may arise during the synthesis process, including potentially genotoxic impurities (PGIs). researchgate.net The derivatization step not only increases volatility but can also be designed to enhance ionization efficiency in the mass spectrometer, thereby improving detection sensitivity. jfda-online.com For example, introducing fluorinated groups via acylation can make the derivative highly responsive to detection by negative chemical ionization (NCI-MS), a technique known for its exceptional sensitivity for electrophilic compounds. nih.gov

The process involves derivatizing the sample, injecting it into the GC for separation, and using the mass spectrometer for detection. The MS can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode to achieve very low detection limits for specific target analytes. mdpi.com

Spectrophotometric and Electrochemical Methods for Quantification in Research Assays

The quantification of this compound in research settings is crucial for various stages of study, from synthesis verification to kinetic analyses. While specific validated methods for this exact molecule are not extensively documented in publicly available literature, methodologies applied to structurally similar thienopyridine derivatives, such as Clopidogrel and Ticlopidine (B1205844), provide a strong basis for developing analogous spectrophotometric and electrochemical assays. These approaches offer rapid, sensitive, and cost-effective means of quantification.

Spectrophotometric Methods

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of organic molecules that possess chromophores. The thieno[3,2-c]pyridine core, being an aromatic heterocyclic system, inherently absorbs UV radiation, making it amenable to this type of analysis.

A study on Clopidogrel, which shares the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) backbone, established a UV spectrophotometric method for its estimation. scholarsresearchlibrary.com The analysis was performed using triple distilled water at a pH of 1, with the wavelength of maximum absorbance (λmax) identified at 222 nm. scholarsresearchlibrary.com This acidic pH ensures the solubility of the compound. scholarsresearchlibrary.com The method demonstrated linearity over a concentration range of 40-70 μg/ml. scholarsresearchlibrary.com For this compound, a similar approach would likely be effective. The initial steps would involve identifying its λmax in a suitable solvent system, likely an acidic aqueous or alcoholic solution to ensure protonation and solubility. Subsequently, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

The development of a colorimetric spectrophotometric method could also be explored. This would involve reacting the target compound with a chromogenic agent to produce a colored product that absorbs in the visible region, potentially enhancing sensitivity and selectivity. For instance, some 1,4-dihydropyridine (B1200194) drugs are quantified after a coupling reaction with vanillin (B372448) in an acidic medium, resulting in a colored product. scirp.org A similar derivatization strategy could potentially be adapted for this compound.

Table 1: Example Parameters for UV Spectrophotometric Analysis of a Related Thienopyridine Compound (Clopidogrel)

ParameterValueReference
Wavelength (λmax)222 nm scholarsresearchlibrary.com
SolventTriple distilled water (pH 1) scholarsresearchlibrary.com
Linearity Range40-70 μg/ml scholarsresearchlibrary.com
Accuracy (% Recovery)98-100% scholarsresearchlibrary.com

Note: These parameters are for a structurally related compound and would require optimization and validation for this compound.

Electrochemical Methods

Electrochemical techniques offer high sensitivity and are often suitable for the analysis of complex biological matrices. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be applied to the quantification of electroactive molecules like thienopyridine derivatives.

Research on the electrochemical behavior of Ticlopidine, another thienopyridine derivative, has demonstrated its suitability for voltammetric determination. rsc.org Using a boron-doped diamond electrode, Ticlopidine showed an irreversible oxidation peak at approximately +0.95 V in a Britton-Robinson buffer at pH 5.0. rsc.org The study established that the electrode reaction was diffusion-controlled, a key factor for quantitative analysis. rsc.org Using optimized differential pulse voltammetry, a linear relationship was found between the peak current and the concentration of Ticlopidine in the range of 3.9 to 38.4 μmol L⁻¹, with a detection limit of 0.66 μmol L⁻¹. rsc.org

For the quantification of this compound, a similar voltammetric approach could be developed. The initial step would be to investigate its electrochemical behavior using cyclic voltammetry to determine its oxidation or reduction potential. Subsequently, a more sensitive technique like DPV or SWV would be optimized for quantitative measurements. The choice of electrode material (e.g., glassy carbon, boron-doped diamond) and experimental conditions (e.g., pH, supporting electrolyte) would need to be systematically optimized to achieve the desired sensitivity and selectivity. The potential for adsorptive stripping voltammetry could also be explored to enhance detection limits for trace-level analysis. mdpi.com

Table 2: Example Parameters for Voltammetric Analysis of a Related Thienopyridine Compound (Ticlopidine)

ParameterValueReference
TechniqueDifferential Pulse Voltammetry rsc.org
Working ElectrodeBoron-Doped Diamond rsc.org
Supporting ElectrolyteBritton-Robinson Buffer (pH 5.0) rsc.org
Oxidation Potential~ +0.95 V rsc.org
Linearity Range3.9 - 38.4 μmol L⁻¹ rsc.org
Limit of Detection0.66 μmol L⁻¹ rsc.org

Note: These parameters are for a structurally related compound and would require optimization and validation for this compound.

Intellectual Property and Academic Patent Landscape Surrounding Thienopyridine Carboxamides

Review of Academic Patent Filings and Their Research Implications

Academic patent filings related to the thieno[3,2-c]pyridine (B143518) core and its carboxamide derivatives highlight a concerted effort to develop novel therapeutic agents. While patents specifically claiming "4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide" are not extensively documented in publicly accessible databases, the broader class of compounds has been the subject of significant research. This research has important implications for the development of new treatments.

The primary research implications stemming from patent filings in this area revolve around the modulation of key biological targets. For instance, derivatives of the thieno[3,2-c]pyridine scaffold have been investigated as potassium channel inhibitors. Such activity is significant for the treatment of autoimmune diseases, certain cancers, and cardiac arrhythmias. The research direction suggested by these patents is the development of selective inhibitors to minimize off-target effects.

Another significant area of research indicated by patent filings is in the field of oncology. Thienopyridine derivatives have been explored for their antiproliferative activities. The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes such as phospholipase C. worktribe.com This line of research has led to the synthesis and evaluation of numerous analogues to establish structure-activity relationships, with the goal of identifying potent and selective anticancer agents. worktribe.com

Furthermore, recent academic research has led to the discovery of thieno[3,2-b]pyridine-5-carboxamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govnih.govresearchgate.net This has significant implications for the treatment of neurological and psychiatric disorders. The patent landscape in this specific domain points towards the development of brain-penetrant compounds with improved pharmacokinetic profiles. nih.govnih.gov

The following table provides a summary of representative patent filings and their associated research implications for the broader thienopyridine carboxamide class.

Patent/Publication NumberAssignee/Inventors (Representative)Key Research ImplicationsTherapeutic Area
WO2007066127A2University of CaliforniaDevelopment of potassium channel inhibitors for autoimmune diseases and cancer. google.comImmunology, Oncology
US4529596ASanofiExploration of antiplatelet and antithrombotic agents. google.comCardiovascular
ACS Med Chem Lett. 2025;16(5):865-874Vanderbilt UniversityDiscovery of mGlu5 negative allosteric modulators for neurological disorders. nih.govnih.govresearchgate.netNeurology
Bioorg Med Chem. 2017 Jan 1;25(1):262-271University of AucklandInvestigation of antiproliferative activity through phospholipase C inhibition. worktribe.comlookchem.comOncology

Analysis of Innovation Trends in the Thienopyridine Chemical Space

The innovation trends within the thienopyridine chemical space, particularly concerning carboxamide derivatives, are moving towards greater specificity and improved drug-like properties. Early research and patent filings often focused on broad claims and initial discoveries of biological activity, such as antiplatelet effects. google.com

A significant trend is the application of scaffold hopping and isosteric replacement strategies to discover novel core structures with improved properties. For example, the thieno[3,2-b]pyridine-5-carboxamide core has been identified as a competent replacement for previously reported picolinamide (B142947) compounds in the development of mGlu5 modulators. nih.govnih.gov This approach allows researchers to move away from chemotypes that may be associated with poor pharmacokinetics or toxicity.

Another key trend is the focus on targeting specific protein kinases and other enzymes implicated in disease pathways. The versatility of the thienopyridine scaffold allows for the synthesis of diverse libraries of compounds that can be screened against a variety of targets. This has led to the identification of derivatives with activity against targets that were not initially envisioned for this chemical class.

Furthermore, there is a growing emphasis on understanding the three-dimensional structure-activity relationships of these compounds. This is often achieved through a combination of chemical synthesis, biological evaluation, and computational modeling. This trend is enabling the rational design of more potent and selective inhibitors.

The table below outlines the major innovation trends in the thienopyridine chemical space.

Innovation TrendDescriptionResearch Implications
Scaffold Hopping and Isosteric ReplacementReplacing a core molecular structure with a chemically different but functionally similar one to improve properties.Discovery of novel intellectual property with potentially better efficacy and safety profiles. nih.govnih.gov
Target-Specific Drug DesignFocusing on the development of compounds that modulate a single, well-defined biological target.Increased potency and reduced off-target side effects.
Elucidation of Structure-Activity Relationships (SAR)Systematic modification of a compound's structure to understand its effect on biological activity.Rational design of more effective therapeutic agents. worktribe.com
Development of Allosteric ModulatorsTargeting allosteric sites on receptors to fine-tune physiological activity rather than simple activation or inhibition.Potential for greater selectivity and a more nuanced therapeutic effect. nih.govnih.govresearchgate.net

Future Directions and Emerging Research Opportunities for 4h,5h,6h,7h Thieno 3,2 C Pyridine 5 Carboxamide

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the exploration of the full therapeutic potential of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide and its derivatives. While traditional synthetic methods exist, future research will likely focus on the implementation of cutting-edge technologies such as photoredox catalysis and flow chemistry to overcome the limitations of conventional approaches.

Photoredox Catalysis: This approach utilizes visible light to initiate redox reactions, offering a green and efficient alternative to traditional methods that often require harsh reagents and high temperatures. For the synthesis of thieno[3,2-c]pyridine (B143518) derivatives, photoredox catalysis could enable novel C-H functionalization, cross-coupling reactions, and the introduction of diverse substituents under mild conditions. This would facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of reaction and purification steps. The application of flow chemistry to the synthesis of the this compound core and its subsequent derivatization could enable large-scale production and the exploration of reaction conditions that are not feasible in batch.

A recent study on the synthesis of thieno[2,3-c]pyridine (B153571) derivatives highlighted a metal-free method via fused 1,2,3-triazoles, which could be adapted for the synthesis of the thieno[3,2-c]pyridine scaffold. nih.gov This approach, combined with the principles of photoredox catalysis or flow chemistry, could pave the way for highly efficient and environmentally benign synthetic strategies.

Application in Chemical Biology as Molecular Probes

The thieno[3,2-c]pyridine scaffold has been identified as a pharmacophore with potential antipsychotic activity, among other therapeutic applications. nih.gov This inherent biological activity makes this compound an excellent candidate for the development of molecular probes to investigate complex biological processes.

By incorporating reporter tags such as fluorescent dyes, biotin, or photoaffinity labels, derivatives of this compound can be transformed into powerful tools for:

Target Identification and Validation: Labeled probes can be used in proteomics and activity-based protein profiling (ABPP) experiments to identify the specific protein targets of the compound.

Imaging and Localization: Fluorescently tagged derivatives can be employed in cellular imaging studies to visualize the subcellular localization of the compound and its targets.

Mechanism of Action Studies: Probes can help elucidate the mechanism of action by allowing for the visualization and quantification of target engagement in living cells.

The development of such molecular probes will be instrumental in advancing our understanding of the biological roles of the targets of this compound and in the validation of these targets for therapeutic intervention.

Development of Advanced Computational Models for Enhanced Prediction of Interactions

Computational modeling has become an indispensable tool in modern drug discovery. For this compound, the development of advanced computational models will be crucial for accelerating the design and optimization of new drug candidates.

Future research in this area should focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic structure of the ligand and its interactions with the target protein, leading to more reliable predictions of binding affinity and selectivity.

Advanced Molecular Dynamics (MD) Simulations: Techniques such as metadynamics and umbrella sampling can be used to explore the conformational landscape of the ligand-protein complex and to calculate the free energy of binding.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be trained on existing experimental data to develop predictive models for bioactivity, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity.

In silico molecular docking studies have already been employed to understand the binding of thienopyridine derivatives to targets like Hsp90 and PI3K. nih.govnih.gov Building upon this, more sophisticated computational models will enable a deeper understanding of the molecular determinants of recognition and guide the rational design of next-generation inhibitors with improved potency and selectivity.

Integration into Multi-Targeted Ligand Design Strategies (Conceptual)

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly for complex diseases such as cancer and neurodegenerative disorders. The thieno[3,2-c]pyridine scaffold, with its demonstrated activity against a range of biological targets, is well-suited for a multi-targeted ligand design approach. nih.govrsc.org

By strategically modifying the substituents on the this compound core, it is conceptually feasible to design single molecules that can modulate multiple, disease-relevant targets simultaneously. For example, a derivative could be designed to inhibit both a key protein kinase and a receptor involved in a specific signaling pathway.

This strategy offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The development of such multi-targeted ligands will require a close integration of medicinal chemistry, computational modeling, and chemical biology.

Role in Expanding the Chemical Space of Heterocyclic Systems

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. The this compound scaffold represents a unique and relatively underexplored area of chemical space.

Future research focused on the systematic exploration of the SAR of this scaffold will contribute significantly to the expansion of the known chemical space of heterocyclic systems. This will involve:

Diversification of Substituents: The synthesis and biological evaluation of a wide range of derivatives with diverse substituents at various positions of the thieno[3,2-c]pyridine ring system.

Isosteric Replacements: The exploration of bioisosteric replacements for the thiophene (B33073) and pyridine (B92270) rings to modulate the physicochemical and pharmacological properties of the compounds. nih.gov

Scaffold Hopping: Utilizing the thieno[3,2-c]pyridine core as a starting point for the design of novel heterocyclic systems with unique biological activities. acs.org

The knowledge gained from these studies will not only lead to the discovery of new drug candidates but will also provide valuable insights into the fundamental principles of molecular recognition and drug design. The versatility of the thieno[3,2-c]pyridine scaffold makes it a valuable building block for the creation of innovative compounds with the potential to address unmet medical needs. chemimpex.com

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide?

Answer:
The synthesis typically involves cyclization reactions using pyridine or thiophene precursors. For example, ethanol-mediated condensation of ethyl carboxylate intermediates with amines (e.g., amin(4)) under reflux conditions is a key step, as described in thiadiazolo-pyrimidine syntheses (). Purification via HPLC (≥98% purity) is critical, as noted in protocols for structurally related carboxamides ( ). Key intermediates like 5-acetyl-2-amino derivatives () may also serve as starting materials.

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:
1H/13C NMR confirms the heterocyclic scaffold and substituent positions, while mass spectrometry validates molecular weight. For example, thieno-pyridine analogs in and were characterized using these methods. HPLC (≥98% purity, as in ) ensures compound homogeneity, and FT-IR identifies functional groups like the carboxamide moiety. Stability studies under varying humidity/temperature conditions (e.g., ) are recommended for long-term storage.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardize protocols : Replicate studies using uniform biological models (e.g., marine sponge-derived assays in ).
  • Structure-Activity Relationship (SAR) analysis : Compare analogs like 3-ethynyl-thieno-pyridine derivatives () to identify critical functional groups.
  • Dose-response profiling : Evaluate activity across a broad concentration range to rule out off-target effects.

Advanced: What computational strategies can optimize the compound’s bioactivity against specific enzyme targets?

Answer:

  • Molecular docking : Use tools like AutoDock to predict binding interactions with targets (e.g., enzyme inhibitors in ).
  • Quantum mechanical calculations : Analyze electronic properties of the thieno-pyridine core to guide substitutions (e.g., fluorine or methyl groups in ).
  • MD simulations : Assess stability of ligand-receptor complexes over time, as demonstrated for similar carboxamides ( ).

Basic: What are the stability considerations for this compound during storage and handling?

Answer:
Stability is influenced by:

  • Temperature : Store at –20°C in sealed vials to prevent degradation ().
  • Humidity : Use desiccants to avoid hydrolysis of the carboxamide group.
  • Light exposure : Amber glassware minimizes photolytic decomposition, as recommended for ethyl carboxylate analogs ( ).

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., enzymes in ).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to receptors (e.g., marine-derived enzyme targets in ).
  • Metabolomic profiling : Track downstream metabolic changes using LC-MS, as applied in antitrypanosomal studies ().

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:
It serves as a scaffold for:

  • Antimicrobial agents : Analogous to thieno-pyrimidine carboxamides tested against bacterial biofilms ().
  • Enzyme inhibitors : Modifications to the pyridine core (e.g., fluorine substitution in ) enhance target selectivity.
  • Anticancer candidates : Derivatives like 3-ethynyl-thieno-pyridines () show cytotoxicity in preliminary studies.

Advanced: How can synthetic byproducts or impurities be systematically identified and controlled?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates from ).
  • Process Analytical Technology (PAT) : Monitor reactions in real-time to minimize side products.
  • Column chromatography : Optimize gradient elution for separation of structurally similar byproducts ( ).

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Reactant of Route 1
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide
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Reactant of Route 2
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.